molecular formula C14H9Cl2NS2 B11948871 Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- CAS No. 76151-76-3

Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-

Cat. No.: B11948871
CAS No.: 76151-76-3
M. Wt: 326.3 g/mol
InChI Key: QSBZMVNCYHYDIV-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- is a compound that belongs to the class of benzothiazoles, which are sulfur-containing heterocycles. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO2) as raw materials . For the specific compound Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-, the synthetic route may involve the reaction of 2-aminobenzenethiol with 3,4-dichlorobenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- include:

Uniqueness

What sets Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 3,4-dichlorophenyl group may enhance its potency as an enzyme inhibitor or its effectiveness in industrial applications .

Properties

CAS No.

76151-76-3

Molecular Formula

C14H9Cl2NS2

Molecular Weight

326.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(7-11(10)16)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2

InChI Key

QSBZMVNCYHYDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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